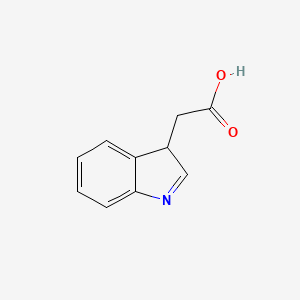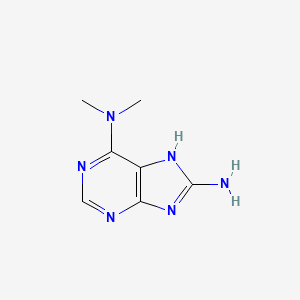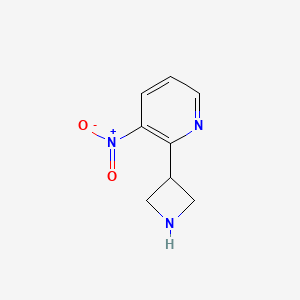
2-(3H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-indol-3-yl)acetic acid, also known as indole-3-acetic acid, is a naturally occurring compound that belongs to the class of indole derivatives. It is a significant plant hormone in the auxin family and plays a crucial role in the regulation of plant growth and development. This compound is involved in various physiological processes such as cell elongation, tissue differentiation, and responses to light and gravity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method includes the reaction of indole with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of tryptophan. Certain bacteria and fungi can convert tryptophan into this compound through enzymatic pathways . This biotechnological approach is favored due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
2-(3H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of indole-3-carboxylic acid .
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of indole-3-ethanol .
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can occur under appropriate conditions, leading to various substituted indole derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
2-(3H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: As a plant hormone, it is extensively studied for its role in plant growth and development. It is also used in tissue culture and plant propagation studies .
Medicine: Research has shown that indole derivatives possess anti-inflammatory, anticancer, and antimicrobial properties. This compound is used as a lead compound in the development of new therapeutic agents .
Industry: In the agricultural industry, it is used to promote root formation and enhance plant growth. It is also used in the production of plant growth regulators .
Wirkmechanismus
2-(3H-indol-3-yl)acetic acid exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and influence cell division, elongation, and differentiation . The compound’s mechanism of action involves the modulation of auxin-responsive genes, which play a key role in plant development .
Vergleich Mit ähnlichen Verbindungen
2-(3H-indol-3-yl)acetic acid can be compared with other similar compounds such as:
Indole-3-butyric acid: Another plant hormone with similar functions but is more stable and less prone to degradation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture, known for its higher potency and longer-lasting effects.
Indole-3-propionic acid: A naturally occurring compound with antioxidant properties, used in medical research for its neuroprotective effects.
Uniqueness: this compound is unique due to its natural occurrence and its pivotal role in plant physiology. Its ability to regulate a wide range of developmental processes makes it indispensable in both basic and applied plant sciences .
Eigenschaften
CAS-Nummer |
81326-17-2 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-(3H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,12,13) |
InChI-Schlüssel |
UHWJKAXFMGPTNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)










![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)


